5-((4-Carboxyphenoxy)methyl)isophthalic acid
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Overview
Description
5-((4-Carboxyphenoxy)methyl)isophthalic acid is an organic compound with the molecular formula C16H12O8. It is a derivative of isophthalic acid, featuring a carboxyphenoxy group attached to the methyl group of the isophthalic acid core. This compound is known for its versatility in forming coordination networks and metal-organic frameworks (MOFs), making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Carboxyphenoxy)methyl)isophthalic acid typically involves the hydrothermal reaction of isophthalic acid derivatives with appropriate reagents. One common method includes reacting 5-(4-carboxyphenoxy)isophthalic acid with cobalt salts in the presence of N-donor ligands such as 1,4-bi(1H-imidazol-1-yl)benzene (1,4-bib) under hydrothermal conditions . This reaction leads to the formation of coordination networks with specific structural properties.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrothermal synthesis, where the reaction conditions are optimized for yield and purity. The process typically includes precise control of temperature, pressure, and reaction time to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
5-((4-Carboxyphenoxy)methyl)isophthalic acid undergoes various chemical reactions, including:
Coordination Reactions: It forms coordination networks with metal ions such as cobalt (Co(II)) and terbium (Tb(III)).
Substitution Reactions: The carboxyphenoxy group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrothermal Conditions: Reactions are often conducted under hydrothermal conditions, involving high temperatures and pressures.
N-donor Ligands: Ligands such as 1,4-bi(1H-imidazol-1-yl)benzene are commonly used to facilitate coordination reactions.
Major Products Formed
Scientific Research Applications
5-((4-Carboxyphenoxy)methyl)isophthalic acid has a wide range of scientific research applications, including:
Chemistry: It is used in the synthesis of metal-organic frameworks (MOFs) with unique structural properties.
Medicine: Research is ongoing to explore its use in medical imaging and diagnostic tools.
Industry: It is utilized in the development of advanced materials for gas separation, storage, and catalysis.
Mechanism of Action
The mechanism of action of 5-((4-Carboxyphenoxy)methyl)isophthalic acid involves its ability to form coordination bonds with metal ions. The carboxyphenoxy and isophthalic acid groups provide multiple coordination sites, allowing the compound to create complex three-dimensional networks. These networks exhibit unique magnetic and structural properties, which are influenced by the specific metal ions and ligands involved .
Comparison with Similar Compounds
Similar Compounds
5-(4-Carboxyphenoxy)isophthalic acid: A closely related compound with similar coordination properties.
Isophthalic Acid Derivatives: Other derivatives of isophthalic acid with varying functional groups.
Uniqueness
5-((4-Carboxyphenoxy)methyl)isophthalic acid is unique due to its ability to form highly stable and structurally diverse coordination networks. Its specific combination of carboxyphenoxy and isophthalic acid groups allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use .
Properties
Molecular Formula |
C16H12O7 |
---|---|
Molecular Weight |
316.26 g/mol |
IUPAC Name |
5-[(4-carboxyphenoxy)methyl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C16H12O7/c17-14(18)10-1-3-13(4-2-10)23-8-9-5-11(15(19)20)7-12(6-9)16(21)22/h1-7H,8H2,(H,17,18)(H,19,20)(H,21,22) |
InChI Key |
CSWXLGQUCGKSEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCC2=CC(=CC(=C2)C(=O)O)C(=O)O |
Origin of Product |
United States |
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